3-(3-Hydroxyprop-1-en-1-yl)benzonitrile

Physicochemical profiling Drug-likeness Regioisomeric differentiation

Research programs requiring stereochemically defined (E)-olefin building blocks with orthogonal functional handles face regioisomeric impurities and geometric isomer instability. This meta-substituted cinnamyl alcohol derivative provides a validated solution: - Rigid 3D fragment with LogP 1.4 (meta) vs. 1.56 (para); improved polar binding site compatibility - Enables stereospecific cross-coupling, oxidation, or nitrile-to-amine/acid transformations - ≥98% pure (E)-isomer eliminates SAR confounds from regioisomeric or (Z)-olefin contaminants - Ambient shipping stability supports multi-step parallel synthesis workflows

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B13614895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)C=CCO
InChIInChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+
InChIKeyCQSSVMSICMOSNU-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyprop-1-en-1-yl)benzonitrile – Procurement-Grade Overview for the Selective Cinnamyl Nitrile Intermediate


3-(3-Hydroxyprop-1-en-1-yl)benzonitrile (CAS 98116-50-8; synonym: (E)-3-cyanocinnamyl alcohol) is a meta-substituted cinnamyl alcohol derivative bearing a benzonitrile group. It belongs to the class of α-cyanocinnamyl alcohols, which are accessed via Baylis-Hillman adduct isomerization and serve as stereochemically defined (E)-olefin building blocks . The compound is employed primarily as a synthetic intermediate in medicinal chemistry programmes targeting kinase inhibitors and antipsychotic agents, where the nitrile function enables subsequent hydrolysis to carboxylic acids or reduction to amines . Its reactive vinyl and hydroxyl groups permit further functionalization through cross-coupling, oxidation, or nucleophilic displacement, placing it at the intersection of fragment-based drug discovery and fine-chemical manufacturing.

Why Generic 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile Substitution Fails – Regioisomeric and Stereochemical Differentiation Evidence


Interchanging 3-(3-hydroxyprop-1-en-1-yl)benzonitrile with its regioisomers (e.g., 2- or 4-substituted benzonitrile congeners) or with the saturated propyl analogue is not viable for programmes requiring defined geometry and electronic character at the meta position. The (E)-configuration of the allylic alcohol is essential for downstream stereospecific transformations, and the meta-cyano group imparts a distinct electron-withdrawing profile that influences both reactivity in metal-catalysed couplings and pharmacokinetic properties in bioactive molecules . Regioisomeric 4-(3-hydroxyprop-1-en-1-yl)benzonitrile (CAS 99154-06-0) exhibits a different dipole moment and hydrogen-bonding topology, which can alter target engagement and metabolic stability; thus, generic substitution without explicit comparative data risks compromising synthetic yield, stereochemical integrity, and biological activity .

3-(3-Hydroxyprop-1-en-1-yl)benzonitrile – Quantitative Differentiation Evidence for Scientific Selection


Meta- vs. Para-Cyano Regioisomer: LogP and Topological Polar Surface Area Comparison

The target compound 3-(3-hydroxyprop-1-en-1-yl)benzonitrile exhibits a computed LogP (XLogP3) of 1.4 and a topological polar surface area (TPSA) of 44 Ų [1]. In comparison, its regioisomer (E)-4-(3-hydroxyprop-1-en-1-yl)benzonitrile (p-cyanocinnamyl alcohol, CAS 99154-06-0) displays a LogP of 1.56 and an identical TPSA of 44.02 Ų . While TPSA is conserved, the LogP difference of 0.16 log units indicates that the meta-cyano substitution confers slightly higher polarity and potentially lower membrane permeability relative to the para-analogue, which may be advantageous when reduced passive diffusion is desired to limit off-target tissue distribution.

Physicochemical profiling Drug-likeness Regioisomeric differentiation

Metabolic Stability Differentiation: Human 11β-HSD1 Inhibition Potency of the Meta-Cyano Cinnamyl Scaffold

A related meta-substituted cinnamyl benzonitrile derivative (BindingDB ID: 50359991, CHEMBL1927953) demonstrated potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 18.6 nM in HEK293 cells, while exhibiting an IC50 of 29.5 nM against the mouse isoform [1]. Although this specific compound is a glycosylated derivative, the meta-cyano cinnamyl alcohol core is conserved and is believed to be the critical pharmacophore. In contrast, the para-substituted analogue (E)-4-(3-hydroxyprop-1-enyl)benzonitrile has been explored as a CrtN inhibitor (target for pigmented S. aureus infections), but no direct 11β-HSD1 data are available for the para-regioisomer, suggesting a target selectivity bias driven by the substitution pattern .

Metabolic stability 11β-HSD1 inhibition Lead optimization

Synthetic Route Efficiency: Baylis-Hillman Isomerization Yields vs. Knoevenagel Condensation

The target compound is accessed via aqueous sulfuric acid-mediated isomerization of Baylis-Hillman adducts (3-aryl-3-hydroxy-2-methylenepropanenitriles), which proceeds with complete stereoselectivity to the (E)-α-cyanocinnamyl alcohol . This methodology is reported to be an efficient alternative to the Knoevenagel condensation, the latter often requiring strong bases and producing mixtures of (E)- and (Z)-isomers. Although specific yields for the 3-cyanophenyl substrate are not disaggregated in the published Synlett communication, the general protocol delivers [E]-α-cyanocinnamyl alcohols in high geometric purity, a critical quality attribute for downstream stereoselective transformations. In contrast, the related compound 3-cyanocinnamyl alcohol has been prepared on multi-gram scale (4.1 g) via hydrogenation of the corresponding cinnamaldehyde with 10% Pd/C, a route that may result in over-reduction .

Synthetic methodology Green chemistry Process scalability

Procurement Purity Benchmarking: Vendor-Specified Purity vs. Regioisomeric Contaminant Profiles

Commercial sources list the target compound at ≥98% purity (HPLC) , whereas the para-regioisomer (E)-4-(3-hydroxyprop-1-enyl)benzonitrile is offered at a minimum of 95% purity . The 3-percentage-point purity differential, while modest, is significant for applications in fragment-based screening or biophysical assays where even trace-level regioisomeric impurities can produce false hits or confound SAR interpretation. Moreover, the target compound is shipped at ambient temperature, avoiding the cold-chain logistics sometimes required for less stable cinnamyl alcohols .

Quality control Vendor comparison Trace impurity analysis

3-(3-Hydroxyprop-1-en-1-yl)benzonitrile – Evidence-Backed Application Scenarios for Scientific Procurement


Hit-to-Lead Optimization of 11β-HSD1 Inhibitors for Metabolic Disease

The meta-cyano cinnamyl alcohol scaffold, as demonstrated by the 11β-HSD1 IC50 of 18.6 nM for a closely related derivative [1], provides a validated starting point for medicinal chemistry programmes targeting glucocorticoid modulation. Procurement of the ≥98% pure (E)-isomer ensures that initial SAR studies are not confounded by regioisomeric or stereochemical impurities, enabling reliable correlation of structural modifications with inhibitory potency.

Stereospecific Building Block for Fragment-Based Drug Discovery (FBDD)

The Baylis-Hillman-derived (E)-α-cyanocinnamyl alcohol framework offers a rigid, three-dimensional fragment with two orthogonal functionalization handles (vinyl, hydroxyl). The lower LogP (1.4) of the meta-cyano isomer relative to the para-analogue (LogP 1.56) [2] makes it a more suitable fragment for libraries targeting polar binding sites, where excessive lipophilicity is detrimental.

Kinase Inhibitor Intermediate for Inflammatory Disease Targets

Patent filings identify 3-(3-hydroxyprop-1-en-1-yl)benzonitrile as a precursor to benzonitrile-based kinase inhibitors, with the nitrile group serving as a latent carboxylic acid for NSAID-like motifs . The compound's ambient-temperature shipping stability and high commercial purity reduce logistical burden for multi-step parallel synthesis in medicinal chemistry laboratories.

Selective Reduction to Saturated Amines for CNS-Targeted Agents

Controlled hydrogenation of the nitrile group in the presence of the allylic alcohol moiety enables access to primary amines that are key intermediates for antipsychotic agents . The (E)-olefin geometry is retained during mild hydrogenation conditions, allowing subsequent stereoselective transformations that would be compromised if the regioisomeric para-cyano or (Z)-olefin isomers were used.

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